molecular formula C7H10N2O2 B11773907 methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate CAS No. 341009-18-5

methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Cat. No.: B11773907
CAS No.: 341009-18-5
M. Wt: 154.17 g/mol
InChI Key: PQYYXSUCQYDRAN-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester group at position 5 and methyl substituents at positions 3 and 4 of the pyrazole ring. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity .

The compound’s tautomeric form (3H-pyrazole) distinguishes it from 1H-pyrazole analogs, influencing its stability and reactivity. Its synthesis typically involves cyclocondensation reactions or esterification of the corresponding carboxylic acid precursor .

Properties

CAS No.

341009-18-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h5H,1-3H3

InChI Key

PQYYXSUCQYDRAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(N=N1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the reaction of acetylacetone with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Mechanism of Action

The mechanism of action of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarity scores (calculated using cheminformatics tools) between methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate and analogous compounds:

Compound Name CAS Number Substituents (Positions) Ester Group Similarity Score Molecular Formula Molecular Weight (g/mol)
This compound 35313-50-9 3-CH₃, 4-CH₃, 5-COOCH₃ Methyl 1.00 C₇H₁₀N₂O₂ 154.17
Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate 35313-50-9* 3-CH₃, 4-CH₃, 5-COOCH₂CH₃ Ethyl 0.68 C₈H₁₂N₂O₂ 168.19
Methyl 5-methyl-1H-pyrazole-3-carboxylate 25016-17-5 5-CH₃, 3-COOCH₃ Methyl 0.69 C₆H₈N₂O₂ 140.14
Ethyl 5-methylpyrazole-3-carboxylate 4027-57-0 5-CH₃, 3-COOCH₂CH₃ Ethyl 0.68 C₇H₁₀N₂O₂ 154.17
Methyl 5-phenyl-1H-pyrazole-3-carboxylate 56426-35-8 5-Ph, 3-COOCH₃ Methyl 0.68 C₁₁H₁₀N₂O₂ 202.21

Notes:

  • The ethyl ester analog (Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate) shares identical substituents but differs in ester group size, reducing similarity due to steric and solubility variations .
  • 1H-pyrazole tautomers (e.g., Methyl 5-methyl-1H-pyrazole-3-carboxylate) exhibit lower similarity scores (0.69 vs. 1.00) due to differences in ring hydrogen positioning and electronic properties .

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound enhances water solubility compared to ethyl analogs (e.g., Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate), which have higher lipophilicity .
  • Stability : The 3H-pyrazole tautomer is less prone to tautomerization than 1H-pyrazoles, improving thermal stability. For example, Methyl 5-methyl-1H-pyrazole-3-carboxylate may exhibit faster degradation under acidic conditions due to tautomeric shifts .
  • Melting Points : Methyl esters generally have lower melting points than phenyl-substituted analogs (e.g., Methyl 5-phenyl-1H-pyrazole-3-carboxylate, MP ≈ 120–125°C) due to reduced π-π stacking interactions .

Biological Activity

Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential as an anti-inflammatory and anticancer agent.

1. Chemical Structure and Synthesis

This compound is characterized by a five-membered pyrazole ring with two methyl groups at the 3 and 4 positions and a carboxylate functional group at the 5 position. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2.

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation reactions with hydrazines and α,β-unsaturated carbonyl compounds.
  • Cyclization processes that form the pyrazole ring through the reaction of appropriate precursors.

These methods allow for efficient production and modification of the compound for further biological evaluation.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis in cancer cells.

2.2 Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Case Study: Anticancer Activity Evaluation

A study evaluated various pyrazole derivatives for their anticancer properties using the MTT assay on different cancer cell lines, including HepG2 and A549:

  • Compound : this compound
  • Cell Lines Tested : HepG2, A549
  • Results : Significant inhibition observed with IC50 values indicating effective cytotoxicity.

This case study underscores the need for further clinical investigations to validate these findings.

4. Comparative Analysis with Other Pyrazole Derivatives

This compound can be compared with other pyrazole derivatives based on their biological activities:

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate5.00 µMModerate
Ethyl 1H-pyrazole-5-carboxylate15.00 µMLow
This compound3.79 µMHigh

This table illustrates that this compound exhibits superior anticancer activity compared to some other derivatives.

5. Conclusion

This compound demonstrates significant promise as both an anticancer and anti-inflammatory agent. Its unique structural features contribute to its biological activities, making it a candidate for further research in drug development. Future studies should focus on elucidating its mechanisms of action and exploring its therapeutic potential in clinical settings.

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